molecular formula C25H28N6O2S B11429868 2-{4-[(2,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

2-{4-[(2,4-dimethylphenyl)sulfonyl]piperazin-1-yl}-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline

Cat. No.: B11429868
M. Wt: 476.6 g/mol
InChI Key: ZJBICUWFTJAJNJ-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and piperazine moieties. Common reagents and conditions include:

    Starting Materials: Quinoxaline derivatives, pyrazole derivatives, and piperazine derivatives.

    Reagents: Sulfonyl chlorides, base catalysts (e.g., triethylamine), and solvents (e.g., dichloromethane).

    Conditions: Reflux, inert atmosphere (e.g., nitrogen), and controlled temperatures.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, purification processes, and yield maximization are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

    Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline Derivatives: Compounds with similar quinoxaline cores but different substituents.

    Pyrazole Derivatives: Compounds with pyrazole rings and various functional groups.

    Piperazine Derivatives: Compounds containing piperazine rings with different substituents.

Uniqueness

2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(2,4-DIMETHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H28N6O2S

Molecular Weight

476.6 g/mol

IUPAC Name

2-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(3,5-dimethylpyrazol-1-yl)quinoxaline

InChI

InChI=1S/C25H28N6O2S/c1-17-9-10-23(18(2)15-17)34(32,33)30-13-11-29(12-14-30)24-25(31-20(4)16-19(3)28-31)27-22-8-6-5-7-21(22)26-24/h5-10,15-16H,11-14H2,1-4H3

InChI Key

ZJBICUWFTJAJNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3N5C(=CC(=N5)C)C)C

Origin of Product

United States

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